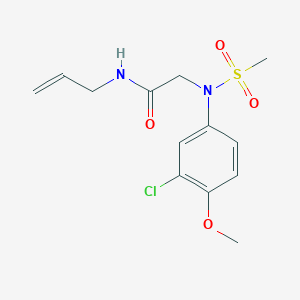
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AG1478, is a synthetic compound that inhibits the activity of epidermal growth factor receptor (EGFR). The EGFR pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Therefore, AG1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the activity of EGFR by binding to its ATP-binding site, which prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the EGFR pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis. Additionally, N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the immune response against cancer cells by activating T cells.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a potent and selective inhibitor of EGFR, which makes it an ideal tool for studying the role of EGFR in various cellular processes. However, its effectiveness may vary depending on the cell type and experimental conditions. Additionally, N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide may have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential application is the development of N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide-based therapies for cancer treatment. Another potential direction is the investigation of the role of EGFR in other diseases, such as diabetes and cardiovascular disease. Furthermore, the development of more potent and selective EGFR inhibitors may lead to the discovery of new therapeutic targets for cancer and other diseases.
Synthesemethoden
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process starting from 3-chloro-4-methoxyaniline. The first step involves the reaction of the aniline with allyl bromide to form N~1~-allyl-3-chloro-4-methoxyaniline. The second step involves the reaction of N~1~-allyl-3-chloro-4-methoxyaniline with methanesulfonyl chloride to form N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and colon cancer. N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-4-7-15-13(17)9-16(21(3,18)19)10-5-6-12(20-2)11(14)8-10/h4-6,8H,1,7,9H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZNRJKILHXOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5131630.png)


![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-methoxybenzyl)-N-methylmethanamine](/img/structure/B5131656.png)
![ethyl 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5131659.png)
![3-[(4-chlorobenzyl)amino]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5131662.png)
![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5131669.png)
![1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5131670.png)
![4-[(3-iodo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5131673.png)
![1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)
![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)
![5-acetyl-4-(2-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5131706.png)
![1-(3-chloro-4-methylphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5131714.png)